Physical and chemical properties of Methyl 2-cyano-3-methylbut-2-enoate
Physical and chemical properties of Methyl 2-cyano-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-cyano-3-methylbut-2-enoate, a valuable intermediate in organic synthesis. This document outlines its key characteristics, synthesis, and spectroscopic profile to support its application in research and development.
Core Physical and Chemical Properties
Table 1: Physical Properties of Methyl 2-cyano-3-methylbut-2-enoate
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 93.4 °C (pressure not specified) | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] | - |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6666-75-7 |
| InChI | InChI=1S/C7H9NO2/c1-5(2)6(4-8)7(9)10-3/h1-3H3 |
| SMILES | CC(=C(C#N)C(=O)OC)C |
Synthesis of Methyl 2-cyano-3-methylbut-2-enoate
The primary synthetic route to Methyl 2-cyano-3-methylbut-2-enoate is the Knoevenagel condensation of acetone with methyl cyanoacetate. This reaction involves the nucleophilic addition of the active methylene group of methyl cyanoacetate to the carbonyl group of acetone, followed by dehydration to yield the α,β-unsaturated product. The reaction is typically catalyzed by a weak base.
Caption: Knoevenagel condensation for the synthesis of Methyl 2-cyano-3-methylbut-2-enoate.
Experimental Protocol: Knoevenagel Condensation
While a specific, detailed protocol for the synthesis of Methyl 2-cyano-3-methylbut-2-enoate is not extensively documented, a general procedure based on similar Knoevenagel condensations can be adapted. The following is a representative protocol:
Materials:
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Acetone
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Methyl cyanoacetate
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A weak base catalyst (e.g., piperidine or triethylamine)
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Solvent (e.g., ethanol, water, or solvent-free)
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Hydrochloric acid (for neutralization)
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Ethyl acetate (for extraction)
Procedure:
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In a round-bottom flask, a mixture of the aldehyde or ketone (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (e.g., 20 mol% KOH in water) is prepared.[4]
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The reaction mixture is stirred at a specified temperature (e.g., 75 °C) for a set duration (e.g., 20 minutes), with the progress monitored by Thin Layer Chromatography (TLC).[4]
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Upon completion, the reaction is quenched, often by the addition of an acid like hydrochloric acid.[4]
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The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate.[4]
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The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
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Purification of the product can be achieved by methods such as flash column chromatography.
Microwave-assisted synthesis has also been shown to be an effective method for Knoevenagel condensations, often leading to higher yields and shorter reaction times.[5]
Spectroscopic Data
Detailed spectroscopic data for Methyl 2-cyano-3-methylbut-2-enoate is limited. The following data is based on closely related analogs and predicted values.
Table 3: Estimated Spectroscopic Data
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | Signals corresponding to two methyl groups on the double bond, a methyl ester group, and a vinylic proton are expected. Based on analogs, the methyl protons on the double bond would likely appear as singlets, and the methyl ester protons as a singlet. |
| ¹³C NMR | Expected peaks include those for the nitrile carbon, the carbonyl carbon of the ester, the two carbons of the C=C double bond, and the carbons of the three methyl groups. The nitrile carbon typically appears around 115-120 ppm, and the carbonyl carbon around 160-170 ppm.[6] |
| IR Spectroscopy | Characteristic absorption bands would include a strong C≡N stretch (around 2225 cm⁻¹), a strong C=O stretch from the ester (around 1720 cm⁻¹), and a C=C stretch (around 1640 cm⁻¹).[1] |
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like Methyl 2-cyano-3-methylbut-2-enoate.
Caption: General workflow for the characterization of a synthesized organic compound.
Safety and Handling
Methyl 2-cyano-3-methylbut-2-enoate should be handled with appropriate safety precautions in a well-ventilated area. As with many nitrile-containing compounds, it may be harmful if inhaled, ingested, or in contact with skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications in Research and Drug Development
Methyl 2-cyano-3-methylbut-2-enoate serves as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a nitrile, an ester, and a carbon-carbon double bond—allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized structures that are of interest in medicinal chemistry and materials science.[1] Its utility as an analytical standard for HPLC has also been noted.[2]
